![molecular formula C14H22N4O2 B5511495 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide" is a compound that likely falls within the broader class of pyrazole derivatives, known for their diverse pharmacological activities. This compound, due to its structural complexity, could be of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related pyrazole compounds involves multiple steps, starting from basic precursors to the final complex molecules. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a somewhat similar complexity, was achieved in several steps with an overall chemical yield of 13-14% (Wang et al., 2018). Such processes often involve initial formation of a core structure followed by various functionalization reactions to introduce additional groups.

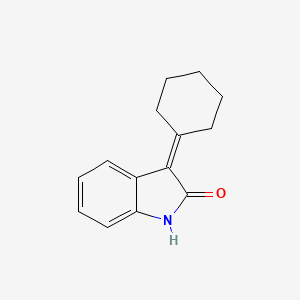

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2. Structural analyses, including conformational studies and molecular orbital methods, provide insights into the preferred geometries and electronic properties of these molecules. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated specific conformational preferences based on molecular orbital calculations (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Functionalization reactions, such as N-alkylation, are pivotal for modifying the core structure and introducing new pharmacophores (Drev et al., 2014). These reactions are crucial for tailoring the compounds' biological activities and physicochemical properties.

Wissenschaftliche Forschungsanwendungen

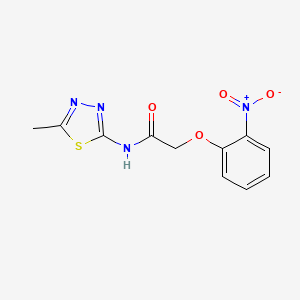

Antimicrobial and Antiallergic Properties

Research indicates compounds structurally related to 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide have demonstrated significant antimicrobial and antiallergic activities. For instance, derivatives of pyrazolopyridine have been found to exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (Panda, Karmakar, & Jena, 2011). Similarly, certain alkyl derivatives, specifically with an isopropyl group, have shown to possess antiallergic activity significantly superior to conventional treatments, suggesting their applicability in allergic conditions (Nohara et al., 1985).

Anticancer and Anti-inflammatory Applications

The novel synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase (a critical enzyme in the inflammation pathway) activities. These derivatives have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting the 5-lipoxygenase enzyme, indicating their potential in cancer and inflammation therapy (Rahmouni et al., 2016).

Drug Development and Chemical Synthesis

Chemical entities similar to 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide are integral in drug development, particularly in enhancing drug properties like stability and bioavailability. For example, the synthesis of zwitterionic compounds and their solid forms has been a focus of research to select stable, bioavailable drug forms for further clinical development (Kojima et al., 2008). Additionally, the manipulation of pyrazole and pyridine derivatives has facilitated the synthesis of new compounds with potential medicinal applications, underscoring the versatility and importance of these chemical frameworks in pharmaceutical research (Maruthikumar & Rao, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10(2)18-9-12(6-15-18)14(20)17(4)8-11-5-13(19)16(3)7-11/h6,9-11H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUHMJLJXISVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)N(C)CC2CC(=O)N(C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)